ピラジン-2-スルホニルクロリド

説明

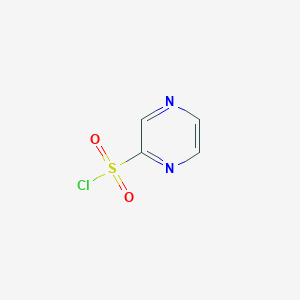

Pyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C4H3ClN2O2S. It is characterized by a pyrazine ring substituted with a sulfonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

Pyrazine-2-sulfonyl chloride is primarily used as a reagent in organic synthesis due to its reactive sulfonyl chloride group. It facilitates the formation of sulfonamide and sulfonate ester derivatives through nucleophilic substitution reactions. This reactivity allows for the construction of complex heterocycles, making it valuable in synthetic organic chemistry.

Synthesis of Heterocycles

The compound is instrumental in synthesizing various heterocyclic compounds, such as pyrazoles and pyrazolotriazines. For instance, ionic liquid-supported sulfonyl hydrazine has been employed to achieve high yields of these derivatives while minimizing environmental impact. Additionally, rhodium-catalyzed reactions have been utilized to synthesize trisubstituted pyrazines, demonstrating its utility in catalytic processes.

Biological Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazine-2-sulfonyl chloride exhibit promising antimicrobial properties. Novel compounds containing a piperidinyl sulfone moiety have been synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. Some derivatives have demonstrated significant effectiveness against Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, pyrazine-2-sulfonyl chloride derivatives have been explored for their biological activities. For example, chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides were synthesized and assessed for their inhibitory effects on enzymes like tyrosinase and urease. Although some compounds showed low activity against cancer cell lines, their favorable pharmacokinetic profiles suggest potential for further development .

Industrial Applications

Agrochemicals and Dyes

Beyond laboratory applications, pyrazine-2-sulfonyl chloride is utilized in the production of agrochemicals and dyes. Its ability to form stable sulfonamide linkages makes it suitable for creating various industrial products that require specific chemical functionalities.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study investigated the synthesis of N-(pyrazin-2-yl)benzenesulfonamides using pyrazine-2-sulfonyl chloride as a key intermediate. The synthesized compounds were evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. Results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential therapeutic applications .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer properties of pyrazine-2-sulfonyl chloride derivatives. The study synthesized several compounds and assessed their effects on various cancer cell lines. Although some derivatives showed limited activity, modifications to the chemical structure improved efficacy against specific targets, suggesting pathways for future drug development .

作用機序

Target of Action

Pyrazine derivatives have been known to interact with various biological targets, including protein tyrosine phosphatases .

Mode of Action

For instance, some pyrazine compounds have been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell proliferation, diversity, migration, and metabolism .

Biochemical Pathways

For example, some pyrazine compounds have been found to interfere with the protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism .

Result of Action

For instance, some pyrazine compounds have been found to exhibit antibacterial, antifungal, and antiviral activities .

生化学分析

Biochemical Properties

Pyrazine derivatives have been known to interact with various enzymes and proteins

Cellular Effects

Pyrazine derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazine derivatives have been known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-sulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of pyrazine-2-sulfonyl chloride often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions: Pyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Condensation Reactions: It can react with amines to form sulfonamides, which are valuable intermediates in pharmaceutical synthesis.

Coupling Reactions: It participates in coupling reactions with organometallic reagents, forming complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane.

Condensation Reactions: Amines and pyrazine-2-sulfonyl chloride are reacted under mild heating conditions, often in the presence of a base like triethylamine.

Coupling Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds are used under inert atmosphere conditions.

Major Products:

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonate Esters: Produced by reaction with alcohols.

Complex Organic Molecules: Resulting from coupling reactions with organometallic reagents.

類似化合物との比較

Pyrazine-2-sulfonic acid: The precursor to pyrazine-2-sulfonyl chloride, lacking the reactive sulfonyl chloride group.

Benzene sulfonyl chloride: Similar in structure but with a benzene ring instead of a pyrazine ring.

Pyridine-2-sulfonyl chloride: Contains a pyridine ring, offering different reactivity and applications.

Uniqueness: Pyrazine-2-sulfonyl chloride is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.

生物活性

Pyrazine-2-sulfonyl chloride is a versatile compound that has garnered significant attention in medicinal chemistry and biological research due to its potential applications in drug development and biochemical studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Pyrazine-2-sulfonyl chloride (CHClNOS) is characterized by a sulfonyl chloride group attached to a pyrazine ring. This structure contributes to its reactivity and utility in organic synthesis, particularly in forming sulfonamide derivatives. The compound can be synthesized through various methods, including the chlorination of pyrazine-2-thiol or the use of chlorosulfonic acid with appropriate starting materials.

Interaction with Biological Targets

Pyrazine derivatives, including pyrazine-2-sulfonyl chloride, have been shown to interact with several biological targets, notably protein tyrosine phosphatases (PTPs). These enzymes play critical roles in regulating cellular processes such as proliferation, migration, and metabolism. Inhibition of PTPs by pyrazine compounds can lead to altered cell signaling pathways, which may have implications in cancer therapy and other diseases.

Antimicrobial Activity

Research indicates that pyrazine-2-sulfonyl chloride derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this sulfonyl chloride have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The structural modifications involving sulfonamide linkages have enhanced the bioactivity of these compounds, making them potential candidates for drug development against various infections.

Study 1: Antimicrobial Efficacy

In a study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides, researchers evaluated the antimicrobial activity against M. tuberculosis. Two specific compounds demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL (approximately 25 μM), indicating strong antitubercular activity . This study highlights the potential of pyrazine derivatives as effective antimycobacterial agents.

Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides on enzymes such as tyrosinase and urease. Although these compounds were not effective against certain cancer cell lines, their low affinity for plasma proteins suggests a potential for further in vivo studies. The findings indicate that while some derivatives may lack direct anticancer activity, they could serve as valuable tools in enzyme inhibition studies.

Data Tables

特性

IUPAC Name |

pyrazine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAABUUQIBNGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597018 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184170-48-7 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。